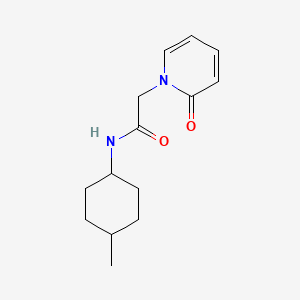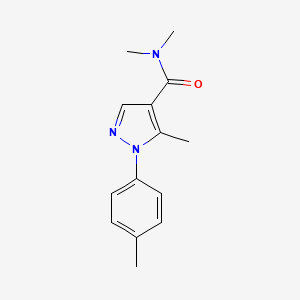
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is commonly used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and radiation therapy. In addition to its clinical applications, Tropisetron has also been extensively studied for its potential use in scientific research.
Wirkmechanismus
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide acts as a competitive antagonist at the serotonin 5-HT3 receptor, thereby preventing the binding of serotonin and subsequent activation of the receptor. This results in a decrease in the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are implicated in the development of nausea and vomiting.
Biochemical and Physiological Effects:
In addition to its antiemetic effects, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has been shown to modulate a variety of other physiological processes. Studies have demonstrated that N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide can reduce pain perception, enhance cognitive function, and improve mood. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the serotonin 5-HT3 receptor, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Additionally, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has a well-established safety profile and is widely available for use in research.
However, there are also some limitations to the use of N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide in laboratory experiments. Its effects may be confounded by interactions with other neurotransmitter systems, and its efficacy may vary depending on the specific experimental conditions. Furthermore, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide may not be suitable for use in certain animal models due to species-specific differences in the distribution and function of the serotonin 5-HT3 receptor.
Zukünftige Richtungen
There are several potential future directions for research involving N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide. One area of interest is the development of novel analogs that can selectively target different subtypes of the serotonin 5-HT3 receptor. Another area of focus is the investigation of N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide may also have applications in the treatment of other conditions such as anxiety and depression.
Synthesemethoden
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide can be synthesized through a multistep process that involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. The resulting compound is then subjected to a series of reactions that involve the introduction of the amide and methyl groups to yield N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has been utilized in scientific research for its ability to modulate the activity of the serotonin 5-HT3 receptor. This receptor is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in regulating various physiological processes, including neurotransmitter release, pain perception, and gastrointestinal motility.
Eigenschaften
IUPAC Name |
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-7-12(8-6-10)17-11(2)13(9-15-17)14(18)16(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZABBTVHONYOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)


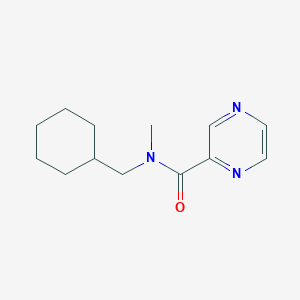
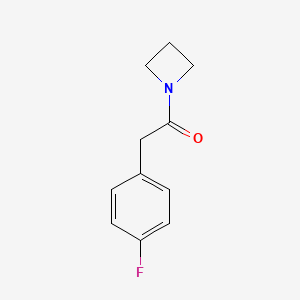
![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)

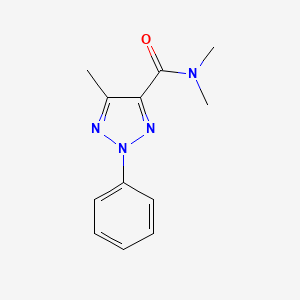

![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
